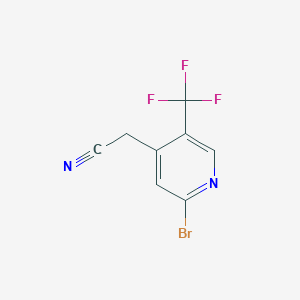

2-Bromo-5-(trifluoromethyl)pyridine-4-acetonitrile

Description

2-Bromo-5-(trifluoromethyl)pyridine-4-acetonitrile is a halogenated pyridine derivative featuring a bromine atom at position 2, a trifluoromethyl group at position 5, and an acetonitrile moiety at position 4. This compound is a valuable intermediate in pharmaceutical and agrochemical synthesis due to its reactive sites: the bromine atom enables nucleophilic substitutions, the trifluoromethyl group enhances electron-withdrawing effects, and the nitrile group offers versatility in further functionalization (e.g., hydrolysis to carboxylic acids or amines).

Properties

IUPAC Name |

2-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-7-3-5(1-2-13)6(4-14-7)8(10,11)12/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMIMVMSYIEOMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701228183 | |

| Record name | 2-Bromo-5-(trifluoromethyl)-4-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701228183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227572-97-5 | |

| Record name | 2-Bromo-5-(trifluoromethyl)-4-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227572-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-(trifluoromethyl)-4-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701228183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Organic Chemistry

2-Bromo-5-(trifluoromethyl)pyridine-4-acetonitrile is widely used as a building block in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution and coupling reactions makes it valuable for creating various substituted pyridines and biaryl compounds.

| Reaction Type | Description | Common Conditions |

|---|---|---|

| Nucleophilic Substitution | Involves replacing the bromine atom with nucleophiles | Basic conditions using sodium methoxide or potassium tert-butoxide |

| Coupling Reactions | Used in Suzuki and Heck reactions for carbon-carbon bond formation | Palladium catalysts in inert atmospheres |

The compound has shown significant interactions with cytochrome P450 enzymes, which are essential for drug metabolism. It can inhibit these enzymes, potentially leading to altered metabolic processes and drug-drug interactions.

Biological Activity Overview :

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes |

| Influence on Cell Signaling | May affect pathways related to oxidative stress |

| Toxicity Profile | Limited data; caution advised due to potential toxicity |

Pharmaceutical Development

Due to its structural characteristics, the compound is explored as a precursor for developing biologically active compounds. It is involved in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its potential therapeutic uses include:

- Pain Management : Research indicates that derivatives of this compound may inhibit transient receptor potential A1 (TRPA1) channels, which are implicated in pain sensation .

- Respiratory Diseases : Compounds derived from it are being investigated for their efficacy in treating respiratory conditions .

Case Studies and Research Findings

Several studies have highlighted the utility of 2-Bromo-5-(trifluoromethyl)pyridine-4-acetonitrile in various research contexts:

- Homocoupling Reactions : A study demonstrated that using this compound in reductive homocoupling reactions leads to efficient formation of bis(trifluoromethyl)-substituted bipyridines under environmentally friendly conditions .

- Drug Metabolism Studies : Investigations into its interaction with cytochrome P450 enzymes reveal that it can significantly alter drug metabolism profiles, suggesting implications for pharmacokinetics and drug design.

- Green Chemistry Approaches : Recent advancements have focused on optimizing reaction conditions using safer solvents and reducing energy consumption while maintaining high yields in synthetic processes involving this compound .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to participate in various biochemical processes. The acetonitrile group can act as a ligand, binding to metal ions and influencing catalytic reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The compound’s reactivity and applications are influenced by substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons

Key Observations:

Functional Group Diversity: The target compound’s nitrile group distinguishes it from boronic acid derivatives (e.g., 2-Bromo-5-(trifluoromethyl)phenylboronic acid), which are tailored for cross-coupling reactions .

Reactivity Differences :

- Bromine at position 2 in the target compound is more activated for substitution due to electron-withdrawing effects from the CF₃ group. In contrast, bromomethyl groups (e.g., in CAS 1361831-15-3) are more reactive in alkylation reactions .

Molecular Weight and Polarity: The nitrile group increases polarity compared to non-polar analogs like 2-Bromo-5-(trifluoromethyl)pyridine (CAS 50488-42-1), affecting solubility and purification methods.

Table 2: Physicochemical Properties

*Inferred from analogs in .

Biological Activity

2-Bromo-5-(trifluoromethyl)pyridine-4-acetonitrile is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

2-Bromo-5-(trifluoromethyl)pyridine-4-acetonitrile has the following chemical structure:

- Molecular Formula : C8H5BrF3N

- Molecular Weight : 252.03 g/mol

- CAS Number : 50488-42-1

The presence of the trifluoromethyl group (-CF₃) is particularly noteworthy as it significantly influences the compound's reactivity and biological properties.

The primary mechanisms through which 2-Bromo-5-(trifluoromethyl)pyridine-4-acetonitrile exerts its biological effects include:

- Palladium-Catalyzed Reactions : The compound serves as a substrate in palladium-catalyzed α-arylation reactions. This process is crucial for synthesizing various biologically active compounds, enhancing its utility in drug development .

- Biochemical Pathways : It participates in regioselective C-4 deprotonation reactions, leading to the formation of C-4 acids, which may have further implications in biological systems.

- Target Interactions : The compound has demonstrated activity against specific biological targets, particularly in the respiratory system, indicating potential therapeutic applications.

Antimicrobial Activity

Research has shown that derivatives of 2-Bromo-5-(trifluoromethyl)pyridine exhibit notable antimicrobial properties:

- Antichlamydial Activity : Compounds with a trifluoromethyl group have been linked to significant antichlamydial activity, with studies indicating that modifications to the molecular structure can enhance efficacy against Chlamydia trachomatis without affecting host cell viability .

- Antibacterial Activity : Some analogues have displayed antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains. The structure-activity relationship (SAR) studies suggest that the trifluoromethyl substituent plays a critical role in enhancing antibacterial potency .

Toxicity Studies

Toxicity assessments indicate that various derivatives maintain low toxicity levels towards human cells while exhibiting selective antimicrobial properties. This selectivity is crucial for developing new therapeutic agents that minimize adverse effects on host cells .

Synthesis and Evaluation

A recent study evaluated the synthesis of 2-Bromo-5-(trifluoromethyl)pyridine derivatives through various chemical pathways, focusing on optimizing yields and reaction conditions. The results indicated high conversion rates when using environmentally friendly solvents like Cyrene™, showcasing improved reaction efficiency compared to traditional solvents like DMF .

Table of Biological Activity

| Compound | Target Organism | IC50 (μg/mL) | Notes |

|---|---|---|---|

| 2-Bromo-5-(trifluoromethyl)pyridine | C. trachomatis | Not specified | Selective for chlamydial infections |

| Derivative A | S. aureus (MRSA) | 0.29 | Improved potency with 4-methoxy substitution |

| Derivative B | E. coli ClpP | Moderate | Potential antibiotic candidate |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2-Bromo-5-(trifluoromethyl)pyridine-4-acetonitrile?

- Methodology :

-

Step 1 : Start with a pyridine scaffold functionalized at position 5 with a trifluoromethyl group. Bromination at position 2 can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) .

-

Step 2 : Introduce the acetonitrile group at position 4 via nucleophilic substitution or palladium-catalyzed cyanation. For example, use CuCN or a cyanide source in the presence of a catalyst like Pd(PPh₃)₄ .

-

Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient).

- Example Data :

| Reaction Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Bromination | 75–85 | ≥95% |

| Cyanation | 60–70 | ≥90% |

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) shows a characteristic singlet in ¹⁹F NMR (~-60 ppm). The acetonitrile proton (CH₂CN) appears as a singlet at δ 3.8–4.2 ppm in ¹H NMR. Adjacent pyridine protons exhibit coupling patterns (e.g., J = 5–8 Hz for ortho interactions) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 293.0 (C₈H₃BrF₃N₂). High-resolution MS (HRMS) confirms the molecular formula.

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for high regioselectivity?

- Methodology :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, XPhos Pd G3) with ligands (SPhos, DavePhos) in Suzuki-Miyaura couplings using boronic acids (e.g., 2-Bromo-5-(trifluoromethyl)phenylboronic acid ).

- Solvent/Base Optimization : Polar aprotic solvents (DMF, THF) with K₂CO₃ or CsF often enhance reactivity.

- Kinetic Studies : Use in-situ IR or GC-MS to track intermediates (e.g., oxidative addition vs. transmetallation steps).

- Example Optimization Table :

| Catalyst | Ligand | Yield (%) | Selectivity (A:B) |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | 82 | 95:5 |

| PdCl₂(dppf) | SPhos | 68 | 85:15 |

Q. How do computational methods aid in understanding reaction mechanisms involving this compound?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., for bromine displacement or cyanation). The Colle-Salvetti functional (LSDA correlation) is suitable for electron density analysis .

- NBO Analysis : Examine charge distribution to predict nucleophilic/electrophilic sites. For example, the CF₃ group withdraws electron density, activating position 4 for cyanation.

- Key Insight : Computed activation energies (ΔG‡) correlate with experimental yields, guiding condition selection.

Data Contradiction & Stability Analysis

Q. How should researchers address discrepancies in reported spectroscopic data for derivatives of this compound?

- Methodology :

- Controlled Replication : Repeat synthesis under standardized conditions (e.g., anhydrous solvents, inert atmosphere).

- Advanced NMR : Use 2D techniques (HSQC, HMBC) to confirm connectivity. For example, unexpected peaks may arise from tautomerization or solvent adducts.

- Cross-Validation : Compare with structurally analogous compounds (e.g., 2-Acetylamino-5-bromo-4-methylpyridine ).

Q. What stability considerations are critical for handling this compound under experimental conditions?

- Methodology :

- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (typically >150°C for similar bromopyridines ).

- Light Sensitivity : Store in amber vials at -20°C. Monitor photodegradation via UV-Vis (λmax ~270 nm).

- Hydrolytic Stability : Test in aqueous buffers (pH 1–13) for 24h; acetonitrile groups are prone to hydrolysis under strong acidic/basic conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.